molecular formula C23H15BrN2O3 B13375871 6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one

6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B13375871
M. Wt: 447.3 g/mol
InChI Key: VLYHWWCADAZMAZ-UHFFFAOYSA-N
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Description

6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with a unique structure that includes a bromophenyl group, a furyl group, and a pyridinyl group

Properties

Molecular Formula

C23H15BrN2O3

Molecular Weight

447.3 g/mol

IUPAC Name

6-[6-(4-bromophenyl)-4-(furan-2-yl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C23H15BrN2O3/c24-17-6-3-14(4-7-17)18-11-16(21-2-1-9-28-21)12-19(25-18)15-5-8-22-20(10-15)26-23(27)13-29-22/h1-12H,13H2,(H,26,27)

InChI Key

VLYHWWCADAZMAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC(=CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

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